{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid
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Overview
Description
“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a chemical compound with the CAS Number: 90558-40-0 . It has a molecular weight of 274.25 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the synthesis of 4-(Methylsulfonyl)phenylacetic acid involves refluxing a mixture of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur at 398 K .Molecular Structure Analysis
The molecular structure of “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” can be represented by the InChI Code: 1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” are not available, related compounds have been used in various chemical reactions. For instance, the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity, has been introduced using 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate .Physical And Chemical Properties Analysis
“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a solid at room temperature . It has a molecular weight of 274.25 .Scientific Research Applications
Chemical Reactions and Product Formation
Research has explored the reactions of various phenyl sulfones, including those related to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. For instance, 2-aminophenylsulfonylacetic acid, when heated with dilute sodium hydroxide, produces 2-methylsulfonylaniline, among other products. This indicates potential applications in organic synthesis and compound formation (Shaw & Miller, 1970).
Hydrogen Bond Studies
The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally related, highlights the importance of these compounds in understanding intramolecular and intermolecular interactions. This research has implications for the design of pharmaceuticals and advanced materials (Romero & Margarita, 2008).
Aminolysis Studies
The aminolysis of p-nitrophenyl acetate by aminopyridines, studied in different solvents, offers insights into the reaction mechanisms of related compounds. Such research aids in understanding the behavior of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in various chemical environments (Deady & Finlayson, 1980).
Inhibition of Enzymatic Activities
Studies have shown that certain sulfenamido-sulfonamides, which include structures similar to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, can inhibit carbonic anhydrase isozymes. This suggests potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Supuran, Briganti, & Scozzafava, 1997).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as thiazolidin-4-ones and thiazan-4-one, from various precursors including nitrophenyl derivatives, is significant. This demonstrates the utility of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in the creation of new chemical entities (Rahman et al., 2005).
Electrochemical Sensing
The development of electrochemical sensors using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including compounds related to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, underscores the importance of such compounds in environmental monitoring and pollutant detection (Shah et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitroanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHVDISCQPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387791 |
Source
|
Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
CAS RN |
90558-40-0 |
Source
|
Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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